8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone. These compounds often occur in plants as glycosides .
Preparation Methods
The synthesis of 8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves several steps. One common method includes the reaction of 3-methoxyphenol with 4-fluorobenzaldehyde in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization under acidic conditions to yield the desired flavanone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, binding to receptors, or interfering with cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other similar compounds, such as:
6-Methylcoumarin: Another flavanone derivative with different substituents on the aromatic ring.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: A compound with similar structural features but different functional groups.
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
8-fluoro-3-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO3/c1-13-8-5-14-10-6(9(8)12)3-2-4-7(10)11/h2-4,8H,5H2,1H3 |
InChI Key |
QWBJGFURZQXVIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1COC2=C(C1=O)C=CC=C2F |
Origin of Product |
United States |
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